{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol
Overview
Description
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol is a synthetic organic compound with the molecular formula C16H27ClO3Si It is characterized by the presence of a tert-butyl-dimethylsilanyloxy group, a propoxy group, and a chlorophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Etherification: The protected hydroxyl group is then subjected to etherification with 3-chloropropyl bromide under basic conditions to form the propoxy group.
Deprotection: The tert-butyldimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
3-(tert-Butyl-dimethylsilanyloxy)-2-dibenzylamino-propan-1-ol: Another compound with a tert-butyl-dimethylsilanyloxy group.
Piperine: An alkaloid compound with different functional groups but similar biological activity.
Uniqueness
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
[4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-3-chlorophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClO3Si/c1-16(2,3)21(4,5)20-10-6-9-19-15-8-7-13(12-18)11-14(15)17/h7-8,11,18H,6,9-10,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPDDKWIKSECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1=C(C=C(C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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